2-Thiazolecarboxaldehyde

Description

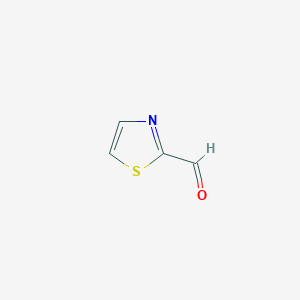

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NOS/c6-3-4-5-1-2-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTFNNUASMWGTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370565 | |

| Record name | 2-Thiazolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10200-59-6 | |

| Record name | 2-Thiazolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-thiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Thiazole Heterocycles in Synthetic and Medicinal Chemistry

The thiazole (B1198619) ring, a five-membered aromatic ring containing both sulfur and nitrogen, is a privileged scaffold in the realm of synthetic and medicinal chemistry. fabad.org.trnumberanalytics.comresearchgate.net This structural motif is present in numerous natural products and biologically active compounds, underscoring its importance. researchgate.nettandfonline.comresearchgate.net Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. fabad.org.trnih.govbohrium.com The presence of the thiazole nucleus in FDA-approved drugs highlights its clinical relevance and therapeutic potential. fabad.org.tr

The unique electronic properties of the thiazole ring, arising from the presence of both an electron-donating sulfur atom and an electron-withdrawing nitrogen atom, contribute to its diverse reactivity and ability to interact with biological targets. numberanalytics.com This has spurred extensive research into the synthesis and functionalization of thiazole-containing molecules for the development of novel therapeutic agents and functional materials. numberanalytics.comtandfonline.com

An Overview of 2 Thiazolecarboxaldehyde As a Key Synthetic Intermediate

2-Thiazolecarboxaldehyde serves as a crucial and versatile building block in organic synthesis. chemimpex.com Its structure, featuring an aldehyde group at the 2-position of the thiazole (B1198619) ring, allows for a variety of chemical transformations. cymitquimica.com This reactivity makes it an invaluable precursor for the construction of more complex molecules, including Schiff bases, hydrazones, and other heterocyclic derivatives with significant biological relevance.

The aldehyde functional group is highly reactive and readily participates in nucleophilic addition and condensation reactions. cymitquimica.com This property is extensively utilized in the synthesis of a wide range of compounds. For instance, it is a key reactant in the Baylis-Hillman reaction, which is a carbon-carbon bond-forming reaction used to create densely functionalized molecules. sigmaaldrich.comscientificlabs.co.uk Furthermore, this compound is employed in the synthesis of various pharmaceuticals, agrochemicals, and even in the flavor and fragrance industry. chemimpex.comthegoodscentscompany.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 10200-59-6 sigmaaldrich.com |

| Molecular Formula | C₄H₃NOS chemimpex.comsigmaaldrich.com |

| Molecular Weight | 113.14 g/mol chemimpex.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid chemimpex.comcymitquimica.comcymitquimica.com |

| Boiling Point | 61-63 °C at 15 mmHg chemimpex.comsigmaaldrich.com |

| Density | 1.288 g/mL at 25 °C chemimpex.comsigmaaldrich.com |

| Refractive Index | n20/D 1.574 chemimpex.comsigmaaldrich.com |

Scope and Research Trajectories of 2 Thiazolecarboxaldehyde Studies

Established and Emerging Synthetic Routes for this compound

The synthesis of this compound, a key building block in medicinal chemistry and materials science, is approached through various established and developing methods. These routes range from direct chemical modifications of the thiazole (B1198619) ring to more complex, reagent-mediated transformations.

Direct Oxidation and Hydrolysis Approaches

Direct oxidation of 2-methylthiazole (B1294427) compounds represents one pathway to this compound. google.com However, this method can require harsh reaction conditions, such as high temperatures and pressures, and the use of strong acids, which can lead to significant industrial waste. google.com An alternative oxidation method involves the milder oxidation of 2-hydroxymethyl-4-methylthiazole, which can be achieved using alkaline permanganate (B83412) to yield the corresponding carboxylic acid, or under more controlled conditions to produce 4-methyl-2-thiazolecarboxaldehyde. cdnsciencepub.com

Hydrolysis of 2-(dihalomethyl)thiazole derivatives also provides a route to the aldehyde. For instance, 2-dichloromethylthiazole compounds can be hydrolyzed to form this compound. google.com However, the synthesis of the starting 2-methylthiazole can be challenging. google.com

Grignard Reagent-Mediated Syntheses of Thiazolecarboxaldehydes

A widely utilized and efficient method for the synthesis of this compound involves the use of Grignard reagents. google.comcitycollegekolkata.orgnumberanalytics.com This approach typically starts with a 2-halothiazole, such as 2-bromothiazole (B21250). google.com The 2-bromothiazole undergoes a halogen-metal exchange reaction with a Grignard reagent, like ethylmagnesium bromide, to form a 2-thiazolyl Grignard reagent. google.com This intermediate is then reacted with a formylating agent, such as N,N-dimethylformamide (DMF), followed by hydrolysis to yield the desired this compound with high purity and yield. google.comcommonorganicchemistry.com This method offers the advantages of mild reaction conditions, fast reaction rates, and suitability for industrial-scale production. google.com

The process can be optimized by careful selection of solvents, with ether solvents like diethyl ether and tetrahydrofuran (B95107) (THF), or a mixture of THF and toluene (B28343) being preferred. google.comnumberanalytics.com The reaction temperature is also a critical parameter, typically maintained between -10°C and 10°C for the formylation step. google.com

Table 1: Grignard Reagent-Mediated Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Bromothiazole, Ethylmagnesium bromide | THF, 0-5°C | 2-Thiazolylmagnesium bromide |

| 2 | 2-Thiazolylmagnesium bromide, N,N-Dimethylformamide | Toluene, 5-10°C | Intermediate complex |

| 3 | Intermediate complex | Hydrolysis (e.g., aq. NH4Cl) | This compound |

Vilsmeier-Haack Formylation Strategies for Thiazole Analogs

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds, including thiazole derivatives. scinito.airesearchgate.netsphinxsai.com The reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). scinito.airesearchgate.netsphinxsai.com

The regioselectivity of the Vilsmeier-Haack formylation on thiazole analogs can be highly dependent on the substituents present on the thiazole ring. scinito.airesearchgate.net For instance, the formylation of 4-phenyl-N-2-aminothiazole derivatives can lead to formylation at the thiazole ring, the phenyl group, or the amino group, depending on the specific substituent. scinito.airesearchgate.net In some cases, N-formylation can occur instead of C-formylation, particularly when an ethoxycarbonyl group is present at the C-4 position of a 2-acetamidothiazole. However, with other substituents at the C-4 position, the expected C-5 formylation product is obtained.

The reaction conditions, such as the amount of Vilsmeier reagent and the temperature, can be optimized to improve the yield of the desired formylated product. sphinxsai.com

Polycondensation Reactions for this compound-Based Polymers

Polycondensation is a polymerization process that involves the reaction of bifunctional or polyfunctional monomers to form a polymer, with the elimination of a small molecule like water or alcohol. nih.govyoutube.com this compound can be utilized as a monomer in polycondensation reactions to synthesize novel polymers with tailored properties.

For example, the acid-catalyzed sol-gel polycondensation of this compound with phloroglucinol (B13840) leads to the formation of nitrogen and sulfur co-doped porous organic polymers. mdpi.com These polymers can be subsequently pyrolyzed to produce ultramicroporous carbons with high nitrogen and sulfur content. mdpi.com This method provides a straightforward approach to synthesizing N,S co-doped carbon materials, which have potential applications in catalysis and materials science. mdpi.comresearchgate.net The properties of the resulting polymers, such as their porosity and heteroatom content, can be controlled by adjusting the molar ratio of the monomers. mdpi.com

Table 2: Polycondensation of this compound with Phloroglucinol

| Monomer 1 | Monomer 2 | Catalyst | Process | Product |

| This compound | Phloroglucinol | HCl (aq) | Sol-gel polycondensation | N,S co-doped organic gel |

| N,S co-doped organic gel | - | - | Pyrolysis | N,S co-doped porous carbon |

Catalytic Transformations and Asymmetric Synthesis

Baylis–Hillman Reaction of this compound

The Baylis–Hillman reaction is a carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, such as an aldehyde, in the presence of a nucleophilic catalyst, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) or a phosphine. scientificlabs.co.ukbohrium.comorganic-chemistry.org This reaction is highly atom-economical and produces multifunctional molecules. mdpi.comresearchgate.net

This compound readily participates in the Baylis–Hillman reaction with various activated alkenes, such as methyl acrylate (B77674). scientificlabs.co.ukbohrium.com The reaction, catalyzed by DABCO, yields α-hydroxy-β-thiazole acrylates. The mechanism of this reaction has been investigated using techniques like electrospray ionization mass spectrometry (ESI-MS), which has helped in the identification of key intermediates. bohrium.com The reaction is initiated by the nucleophilic attack of DABCO on the activated alkene, forming a zwitterionic intermediate that then adds to the aldehyde. mdpi.com

The reaction rate can be influenced by the solvent polarity and can be accelerated by the use of co-catalysts such as ionic liquids. bohrium.com For instance, ionic liquids based on the 1-n-butyl-3-methylimidazolium (BMI+) cation have been shown to act as co-catalysts in the Baylis-Hillman reaction of this compound and methyl acrylate. bohrium.commdpi.comnih.govunicamp.br

The development of asymmetric versions of the Baylis–Hillman reaction is an active area of research, aiming to produce enantiomerically enriched products. nih.govacs.org This can be achieved by using chiral catalysts. organic-chemistry.org For example, a complex of silver acetate (B1210297) and a cinchona alkaloid has been used as a catalyst for the asymmetric [3+2] cycloaddition of an imino ester derived from this compound, achieving high diastereomeric and enantiomeric control. acs.org

Mechanistic Investigations of this compound Reactions

Understanding the precise reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new transformations. A variety of advanced analytical and computational techniques have been applied to elucidate the intricate pathways of reactions involving this compound.

Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for identifying and characterizing transient intermediates directly from a reaction mixture, providing invaluable mechanistic insights. researchgate.net This method has been instrumental in studying the Baylis-Hillman reaction, a crucial carbon-carbon bond-forming reaction. bohrium.com

When the Baylis-Hillman reaction between this compound and methyl acrylate is catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), ESI-MS has been used to detect the key zwitterionic intermediate formed between the catalyst and the aldehyde. scholaris.ca Furthermore, online monitoring of the reaction by ESI-MS has allowed for the interception of all expected intermediates based on their mass-to-charge ratios, confirming the long-accepted reaction mechanism. scholaris.ca

The utility of ESI-MS extends to more complex systems. In studies where the Baylis-Hillman reaction is co-catalyzed by ionic liquids (ILs), such as those based on the 1-n-butyl-3-methylimidazolium (BMI+) cation, ESI-MS has successfully intercepted and characterized supramolecular species. researchgate.netbohrium.com These species, formed by the coordination of the ionic liquid with reactants and intermediates, help to explain the co-catalytic role of the IL. researchgate.net The data suggests that ionic liquids can activate the aldehyde via coordination and stabilize the zwitterionic intermediates, thereby accelerating the reaction. researchgate.netbohrium.com

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a molecular-level understanding of reaction pathways, transition states, and electronic structures. nih.gov These computational methods have been applied to support and rationalize experimental findings in reactions involving this compound.

For the domino reaction that produces benzo[b] acs.orgdiazepines, DFT studies were performed to elucidate the reaction mechanism and corroborate the proposed pathway. sioc-journal.cn DFT calculations can be used to optimize the geometries of reactants, intermediates, and products, as well as to calculate their relative energies, providing a thermodynamic and kinetic profile of the reaction. nih.govresearchgate.net Studies on related thiazole derivatives demonstrate the use of DFT to determine key electronic parameters and understand the electronic structure defined by the conjugated π-system and electron-withdrawing substituents. For instance, calculations on thiazole azo dyes using functionals like B3LYP have been used to investigate geometrical parameters, dipole moments, and HOMO-LUMO energy gaps, which are crucial for understanding reactivity. nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and charge transfer interactions within a molecule. researchgate.net For thiazole-containing systems, NBO analysis can reveal how the electron density is distributed and how charge is transferred between different parts of the molecule, such as from a donor group to an acceptor group through the thiazole ring's π-system. nih.gov This analysis provides a detailed picture of the electronic interactions that govern the molecule's reactivity and properties. nih.govresearchgate.net For example, NBO analysis of thiazole azo dyes helped to facilitate findings related to their hyperpolarizability and nonlinear optical behavior. nih.gov

The Kinetic Isotope Effect (KIE) is an experimental and computational tool used to probe reaction mechanisms by measuring the change in reaction rate upon isotopic substitution at a particular atom. nih.gov While specific KIE studies on this compound reactions are not detailed in the provided context, the principle is widely applicable. For instance, in a nucleophilic attack at the aldehyde carbon, substituting the aldehydic hydrogen with deuterium (B1214612) (a KIE study) could help determine the extent of bond breaking and forming in the rate-determining step. Theoretical calculations of KIEs for S(N)2 reactions have shown that their magnitude can be related to the transition state structure, indicating whether the transition state is early, symmetric, or late. nih.gov Such studies, if applied to reactions of this compound, could provide profound insights into the nature of their transition states.

Synthesis of Thiazole-Containing Schiff Bases

One of the most fundamental derivatization strategies for this compound is its condensation with primary amines to form Schiff bases, also known as imines. usx.edu.cn This reaction typically involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration, often catalyzed by acid. nih.gov The resulting Schiff bases are valuable ligands in coordination chemistry and serve as intermediates for synthesizing more complex molecules. usx.edu.cnsioc-journal.cn

The synthesis is generally straightforward, involving the reaction of this compound with an equimolar or slight excess of a primary amine in a suitable solvent like ethanol (B145695). usx.edu.cn The reaction can be performed under reflux or at room temperature, sometimes with the aid of a catalyst to drive the reaction to completion. usx.edu.cnnih.gov A wide array of amines, including aliphatic and aromatic diamines, have been used to create diverse N-donor ligands. For instance, condensing this compound with p-xylylenediamine or 1,4-trans-diaminocyclohexane yields N4-donor Schiff base ligands that have been studied for their ability to bind to DNA and form coordination polymers with metal ions like Cu(I) and Ag(I). usx.edu.cnprgscience.com

| Amine Reactant | Resulting Schiff Base Structure | Reaction Conditions | Application/Significance | Reference |

|---|---|---|---|---|

| 1,4-trans-diaminocyclohexane | N,N'-bis((thiazol-2-yl)methylene)cyclohexane-1,4-diamine | Absolute EtOH, 80 °C, 24 h | N4-donor ligand for bimetallic Ag(I) complexes, DNA/BSA binding studies | usx.edu.cn |

| p-xylylenediamine | N,N'-bis((thiazol-2-yl)methylene)benzene-1,4-dimethanamine | Condensation reaction | N4-donor ligand (L1) for Cu(I) and Ag(I) coordination polymers, DNA/RNA binding | prgscience.com |

| 2-aminobenzothiazole | (E)-N-((thiazol-2-yl)methylene)benzo[d]thiazol-2-amine | Acid-catalyzed condensation | Biologically active imine compound | nih.gov |

Formation of Thiosemicarbazone Derivatives from this compound

The reaction of this compound with thiosemicarbazide (B42300) or its N-substituted derivatives yields thiosemicarbazones. nih.gov This condensation reaction is a cornerstone for creating compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antifungal properties. The synthesis is typically a one-step process involving refluxing equimolar amounts of the aldehyde and the corresponding thiosemicarbazide in a solvent like ethanol, often with a few drops of a catalytic acid.

The resulting thiosemicarbazones are potent metal chelators, coordinating to metal centers through the thiazole nitrogen, imine nitrogen, and thiolate sulfur atoms. google.com This chelating ability is often linked to their biological activity. For example, bismuth(III) complexes of this compound thiosemicarbazones have shown significant antitumor activity. acs.org Microwave-assisted synthesis has been employed as a simple, fast, and high-yield method for preparing these derivatives. researchgate.net

| Thiosemicarbazide Reactant | Resulting Thiosemicarbazone | Synthesis Method | Biological Activity Studied | Reference |

|---|---|---|---|---|

| Thiosemicarbazide | 2-(thiazol-2-ylmethylene)hydrazine-1-carbothioamide | Condensation in ethanol with catalytic acid | Anticancer, antifungal, antiviral | |

| 4-phenylthiosemicarbazide | 2-(thiazol-2-ylmethylene)-N-phenylhydrazine-1-carbothioamide | Condensation reaction | Forms active Co(II) complexes, antibacterial | google.com |

| 2,3,5-tri-O-benzoyl-β-D-ribofuranosyl thiosemicarbazide | Thiazole carboxaldehyde-2-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl) thiosemicarbazone | Microwave-assisted condensation in ethanol | Antibacterial | researchgate.net |

| N-substituted thiosemicarbazides | Various N4-substituted thiosemicarbazones | Condensation reaction | Antitumor (as Bi(III) complexes) | acs.org |

Preparation of Thiazole-Based Organophosphorus Compounds (e.g., Phosphonates)

The derivatization of this compound extends to the synthesis of organophosphorus compounds, particularly α-aminophosphonates. These compounds are structural analogs of α-amino acids and are known for their potential as enzyme inhibitors and antimicrobial agents. googleapis.com A primary route to these derivatives is the Kabachnik–Fields reaction, a one-pot, three-component condensation of an aldehyde, an amine, and a phosphite (B83602). googleapis.com

In this context, this compound can react with an amine and a dialkyl or diaryl phosphite in the presence of a catalyst to yield the corresponding thiazole-containing α-aminophosphonate. nih.gov For instance, the reaction of this compound, an amine, and diethyl phosphite can produce diethyl (amino(thiazol-2-yl)methyl)phosphonates. nih.gov Studies have shown that using a catalyst like lithium perchlorate (B79767) can facilitate this reaction, leading to good yields and a simple workup. googleapis.com The resulting phosphonates have demonstrated potent antimicrobial activities, sometimes exhibiting synergistic effects when combined with existing antibiotics. googleapis.com

Synthesis of Fused Heterocyclic Systems (e.g., Benzo[b]diazepines, Quinazolinones)

This compound is a valuable precursor for constructing fused heterocyclic systems, which are scaffolds present in many pharmacologically active molecules.

Benzo[b] acs.orgCurrent time information in Bangalore, IN.diazepines : Novel substituted benzo[b] acs.orgCurrent time information in Bangalore, IN.diazepines have been synthesized through a domino reaction involving substituted 1,2-phenylenediamines, this compound, and diethyl acetylenedicarboxylate (B1228247) in ethanol. sioc-journal.cnsioc-journal.cn This sequence, which includes nucleophilic addition, dehydration, cyclization, and a proton shift, can selectively yield either imine or enamine structures of the benzodiazepine (B76468) core depending on the reaction conditions. sioc-journal.cnsioc-journal.cn

Quinazolinones : Thiazole-containing quinazolinones have been developed as potential antibacterial agents. nih.gov One approach involves an aldol (B89426) condensation between an acetyl-substituted quinazolinone and this compound, using piperidine (B6355638) as a catalyst, to form a thiazolylketenyl quinazolinone. nih.gov This links the two heterocyclic systems through a reactive ethenone bridge, which can be further modified to investigate structure-activity relationships. nih.gov Other multi-step syntheses have also been developed to produce various substituted quinazolinones containing thiazole moieties. usx.edu.cn

Other Fused Systems : The versatility of this compound is further demonstrated in its use to create other fused heterocycles. For example, it can participate in I₂/H₂O₂ mediated oxidative [4+1] cyclization reactions with compounds like 2-pyridinemethylamine to form imidazo[1,5-a]pyridines. beilstein-archives.orgresearchgate.net

Functionalization via Oxidation and Reduction of the Aldehyde Moiety

Standard transformations of the aldehyde group provide a direct route to other functionalized thiazole derivatives. sioc-journal.cn

Oxidation : The aldehyde group of this compound can be readily oxidized to a carboxylic acid group, yielding 2-Thiazolecarboxylic acid. This transformation is typically achieved using common oxidizing agents such as potassium permanganate or chromium trioxide. sioc-journal.cn The resulting carboxylic acid is a valuable intermediate for synthesizing amides, esters, and other acid derivatives.

Reduction : The aldehyde can be reduced to a primary alcohol, 2-Thiazolemethanol. sioc-journal.cn This is accomplished using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). sioc-journal.cn The alcohol can be used in subsequent reactions, such as esterification or conversion to a leaving group for nucleophilic substitution.

These simple oxidation and reduction reactions significantly expand the synthetic utility of the this compound core by providing access to key functional group interconversions. researchgate.net

Nucleophilic Substitution Reactions on Halogenated Thiazole Cores

While the aldehyde group is a site of reactivity, the thiazole ring itself can be functionalized, often through strategies involving halogenated precursors. Synthesizing derivatives via nucleophilic substitution on a halogenated thiazole core is a key strategy for introducing diverse functional groups.

A common approach involves using 2-bromothiazole as a starting material. google.com The bromine atom can be exchanged with a metal (e.g., lithium or magnesium) via halogen-metal exchange or Grignard reagent formation. google.com This metallated intermediate is a potent nucleophile that can then react with an electrophile like dimethylformamide (DMF) to install the aldehyde group, producing this compound. google.com This method is advantageous as it allows for regioselective formylation and avoids side reactions associated with direct lithiation of thiazole.

Furthermore, nucleophilic aromatic substitution can be performed on thiazole rings activated by electron-withdrawing groups and containing a leaving group (e.g., a halogen). For instance, the chlorine atom on a 2-chlorothiazole-5-carboxaldehyde derivative can be displaced by a nucleophile like morpholine, demonstrating that the halogenated core is susceptible to such reactions. sigmaaldrich.com This allows for the introduction of various substituents onto the thiazole ring, which is crucial for tuning the electronic and steric properties of the final molecule.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are critical for optimizing the biological activity of lead compounds. For derivatives of this compound, these studies have provided valuable insights into how specific structural modifications influence their therapeutic potential, particularly in antimicrobial and anticancer applications. nih.gov

Antimicrobial Activity : In a series of thiazolylketenyl quinazolinones designed as anti-MRSA agents, SAR analysis revealed that the this compound-derived structure exhibited the best inhibitory activity compared to analogs made from furan (B31954) or thiophene (B33073) aldehydes. nih.gov This highlights the importance of the thiazole-2-yl moiety for antibacterial efficacy. Further modifications to the quinazolinone ring, such as the introduction of fluoro, chloro, or methyl groups, were explored to fine-tune the activity. nih.gov

Anticancer Activity : For thiosemicarbazone derivatives, substitutions on the N4 position of the thiosemicarbazide moiety play a critical role. acs.org In a study of Bi(III) complexes, different N4-substitutions on the this compound thiosemicarbazone ligand led to varying antitumor activities, with one complex showing superior ability to suppress tumor growth. acs.org SAR studies on benzimidazole-pyrazole conjugates have also shown that the presence and position of polar groups on the fused ring system significantly impact anticancer activity. nih.gov

General Trends : Systematic variations, such as modifying substituents on the thiazole ring or altering the structure of the group derived from the aldehyde, are key to SAR studies. For instance, comparing 4,5-dichloro-2-thiazolecarboxaldehyde (B2484744) to its non-chlorinated parent shows that halogenation can enhance biological activity by altering the electronic properties of the molecule. beilstein-archives.org

| Derivative Class | Structural Modification | Impact on Biological Activity | Target | Reference |

|---|---|---|---|---|

| Thiazolylketenyl Quinazolinones | Thiazole-2-yl group vs. furan/thiophene analogs | Thiazole-2-yl moiety provided the best activity. | Anti-MRSA | nih.gov |

| Thiosemicarbazones (Bi(III) complexes) | Varied N4-substitutions on the thiosemicarbazone | Different substitutions led to significant variance in antitumor efficacy. | Anticancer | acs.org |

| Thiazolecarboxaldehydes | Halogenation of the thiazole ring (e.g., 4,5-dichloro) | Enhanced biological activity compared to the non-halogenated parent compound. | Antimicrobial, Anticancer | beilstein-archives.org |

| Benzimidazole-Pyrazole Conjugates | Substitution of polar cyano-group on phenyl ring | Increased anticancer activity. | Anticancer | nih.gov |

Biological and Pharmacological Research Endeavors

Antiproliferative Action and Metal Chelation

The potential of 2-thiazolecarboxaldehyde derivatives as anticancer agents has been a significant area of research, with a particular focus on their ability to chelate metal ions. This process is believed to be a key mechanism in their antiproliferative effects.

The anticancer activity of thiosemicarbazones, a class of compounds derived from this compound, was initially attributed to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis. However, it is now widely recognized that their ability to chelate metal ions is a primary factor in their antiproliferative properties. researchgate.net

Derivatives of this compound, particularly thiosemicarbazones, are known to form stable complexes with various metal ions. This chelation can lead to the inhibition of cancer cell growth through several proposed mechanisms. One significant pathway is the inhibition of the diferric iron center in ribonucleotide reductase, which is essential for the production of deoxyribonucleotides needed for DNA replication. researchgate.net The chelation of essential metal ions like iron and copper disrupts critical cellular processes within cancer cells. researchgate.net

Schiff bases, including those derived from this compound, and their metal complexes have emerged as a key class of medicinal compounds with significant anticancer potential. nih.gov The complexation of these Schiff bases with metal ions has been shown to enhance their ability to inhibit cancer cells. nih.gov For instance, metal complexes of thiosemicarbazides have been reported to exhibit antineoplastic properties by inhibiting the epidermal growth factor receptor (EGFR) kinase. researchgate.net

Recent studies have highlighted the importance of the redox activity of iron-thiosemicarbazone complexes in their anticancer effects, which can lead to oxidative damage in cancer cells. researchgate.net Furthermore, research has shown that some nanomolar anticancer thiosemicarbazones can complex with Cu(II) ions, with human serum albumin being a potential source of the metal. researchgate.net

The antiproliferative activity of these compounds is often evaluated against various human cancer cell lines. For example, a study on new manganese (II) and cobalt (II) complexes with a Schiff base derived from thiophene-2-carboxaldehyde showed significant activity against the SK-GT-4 esophageal cancer cell line. oncologyradiotherapy.com Another study reported the synthesis of a Pt(II) complex derived from o-vanillin-4-phenylthiosemicarbazone which exhibited potent anticancer activity against several cancer cell lines, particularly HepG-2 cells. dntb.gov.ua The mechanism of action for this Pt(II) complex was found to involve the generation of reactive oxygen species (ROS), DNA damage, and induction of apoptosis. dntb.gov.ua

The following table summarizes the antiproliferative activity of some this compound derivatives and their metal complexes against different cancer cell lines.

| Compound/Complex | Cancer Cell Line | Activity | Reference |

| Mn(II) and Co(II) complexes with Schiff base from thiophene-2-carboxaldehyde | SK-GT-4 (esophageal cancer) | Significant | oncologyradiotherapy.com |

| Pt(II) complex from o-vanillin-4-phenylthiosemicarbazone | HepG-2 (liver cancer) | Potent | dntb.gov.ua |

| 1,3-thiazole amide derivatives of Ochraceolide A | MCF-7, MDA-MB-231 (breast cancer), SiHa (cervical cancer) | Varies, with 5-nitrofuramide derivative showing high activity | nih.gov |

Investigations into Antiviral and Antiparasitic Activities of Thiazole (B1198619) Derivatives

The thiazole structural motif is a cornerstone in the search for new antimicrobial agents, with numerous studies focusing on derivatives of this compound for their potential to combat viral and parasitic infections. These investigations have spanned a wide range of pathogens, demonstrating the versatility of the thiazole scaffold.

Antiviral Research: Derivatives of thiazole have been reported to inhibit a wide array of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency virus (HIV). nih.gov A review of patent literature from 2014 to 2021 highlights the sustained interest in these compounds as potential antiviral drugs. nih.gov Specific research has shown that phenylthiazole derivatives can be optimized for potent antiviral activity against flaviviruses. In one study, the synthesis and evaluation of novel pyrazole-thiazole hybrid compounds revealed that an N-acetyl 4,5-dihydropyrazole derivative was active against the vaccinia virus in cell cultures, with a 50% effective concentration (EC₅₀) of 7 µg/ml. nih.gov

Antiparasitic Research: The efficacy of thiazole derivatives extends to a variety of parasites. Research has demonstrated their potential against trypanosomatids, the causative agents of diseases like Chagas disease and leishmaniasis, as well as against Plasmodium spp., the parasites responsible for malaria. nih.gov

In one study, newly synthesized naphthyl-thiazole derivatives showed cytotoxic potential against Leishmania amazonensis and Trypanosoma cruzi. unl.pt Specifically, compounds designated as 1b , 1j , and 2l were noted for their inhibitory effect on the amastigote forms of both parasites. unl.pt While the thiosemicarbazone precursors in this study did not inhibit Plasmodium falciparum, the cyclized thiazole derivatives did promote growth inhibition of this malaria-causing parasite. unl.pt Further research into thiazolyl-isatin derivatives identified compounds with strong activity against T. cruzi trypomastigotes. nih.gov Compound (52) from this series was particularly potent, proving to be eight times more active than the standard drug benznidazole. nih.gov

Investigations into other parasites like Toxoplasma gondii have also yielded promising results. Tris-1,3,4-thiadiazole derivatives, which share structural similarities with thiazoles, were tested in an infected mouse model. nih.gov The results showed that Compound 7 significantly reduced the parasite count in brain, liver, and spleen tissues, demonstrating potent in vivo antiparasitic effects. nih.gov Additionally, derivatives such as 2-(4-Fluorophenyl)thiazole-4-carbaldehyde have been noted for their leishmanicidal activity.

Table 1: Selected Antiviral and Antiparasitic Activities of Thiazole Derivatives

Enzyme Inhibition and Receptor Modulation Studies (General)

Derivatives of this compound are frequently employed in studies targeting specific enzymes and cellular receptors, owing to the compound's versatile reactivity and ability to serve as a scaffold for diverse functional groups. The aldehyde group itself can form covalent bonds with nucleophilic residues on proteins and enzymes, leading to the modulation of their activity.

Enzyme Inhibition: Thiazole derivatives have been identified as potent inhibitors of several key enzyme families.

Cholinesterases and Carbonic Anhydrases: A study on 2-aminothiazole (B372263) derivatives revealed significant inhibitory effects on carbonic anhydrase (CA) isoenzymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov2-amino-4-(4-chlorophenyl)thiazole was a particularly effective inhibitor of hCA I with a Ki of 0.008 µM, while 2-amino-4-(4-bromophenyl)thiazole showed the best inhibition against hCA II, AChE, and BChE. nih.gov

Cyclooxygenases (COX): N-acylhydrazone derivatives of benzothiazine, synthesized using this compound, have been evaluated for their anti-inflammatory activity, which is often linked to COX inhibition. mdpi.comsigmaaldrich.com Studies on selected N-acylhydrazone derivatives confirmed their ability to inhibit both COX-1 and COX-2 isoforms. mdpi.com

Phosphodiesterase 10A (PDE10A): this compound has been used as a starting material in the synthesis of fused triazole derivatives that act as inhibitors of PDE10A, an enzyme considered a therapeutic target for neurological and psychotic disorders. google.com

Penicillin-Binding Protein 2a (PBP2a): In the context of antibiotic resistance, novel thiazolylketenyl quinazolinones, synthesized via a condensation reaction with this compound, were investigated as allosteric modulators of PBP2a, an enzyme responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). mdpi.com

Receptor Modulation: The thiazole core is also integral to compounds designed to modulate the function of cellular receptors.

AMPA Receptors: A series of thiazole carboxamide derivatives were synthesized and examined for their effect on GluA2 AMPA receptors, which are involved in excitatory synaptic transmission. nih.govnajah.edu One compound, MMH-5 , was identified as a potent negative allosteric modulator, causing a six-fold drop in current amplitude and increasing the rate of receptor deactivation. nih.govnajah.edu

Adenosine (B11128) Receptors: Thiazole and thiadiazole analogues have been developed as adenosine receptor antagonists. nih.gov A series of N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide compounds yielded potent and selective antagonists. Specifically, LUF5437 was a highly potent antagonist for the adenosine A₁ receptor with a Ki value of 7 nM, while LUF5417 showed high affinity for the adenosine A₃ receptor with a Ki of 82 nM. nih.gov

Table 2: Selected Enzyme and Receptor Modulation by Thiazole Derivatives

Coordination Chemistry and Metallosupramolecular Systems

Ligand Design and Coordination Modes of 2-Thiazolecarboxaldehyde Derivatives

Derivatives of this compound are frequently employed in ligand design due to their adaptable coordination capabilities. These ligands are often synthesized through the condensation of this compound or its substituted analogues with various amines, such as aminoguanidine, thiosemicarbazide (B42300), or diamines. soton.ac.uk The resulting Schiff base ligands typically feature multiple donor atoms, including the thiazole (B1198619) nitrogen, the imine nitrogen, and often a sulfur or oxygen atom from the condensed amine, allowing for diverse coordination modes. soton.ac.ukresearchgate.net

For instance, thiosemicarbazone ligands derived from this compound can act as tridentate ligands, coordinating to a metal center through the thiazole nitrogen, the imine nitrogen, and the thiolate sulfur atom. researchgate.net This chelation results in the formation of stable five-membered rings with the metal ion. researchgate.net Similarly, Schiff base ligands formed from the condensation of this compound with diamines can act as tetradentate ligands, with the specific coordination depending on the nature of the diamine linker. bohrium.comresearchgate.net The electronic properties of the thiazole ring and the steric bulk of substituents on the ligand backbone can be systematically varied to fine-tune the properties of the resulting metal complexes. nih.govnih.gov

The coordination of these ligands can lead to the formation of mononuclear complexes or can bridge multiple metal centers to create coordination polymers. researchgate.netgrafiati.com In some instances, the ligands exhibit flexibility in their coordination, adapting to the preferred geometry of the metal ion. This adaptability is crucial for the construction of intricate metallosupramolecular architectures. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound-based ligands typically involves the reaction of the pre-synthesized ligand with a suitable metal salt in an appropriate solvent. soton.ac.uk The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

A wide range of transition metal complexes have been synthesized using ligands derived from this compound. These include complexes of:

Bi(III): Bismuth(III) complexes of this compound thiosemicarbazone derivatives have been designed and investigated for their potential biological activities. mdpi.comdntb.gov.ua

Pd(II) and Pt(II): Palladium(II) and Platinum(II) complexes with thiazoline (B8809763) derivative ligands have been synthesized and characterized, with some showing potential as anticancer agents. nih.govnih.govacs.org The coordination chemistry of Pd(II) is often considered a surrogate for Pt(II) due to their similarities. nih.govnih.gov

Fe(II/III) and Co(II/III): Iron(II) and Iron(III) complexes with thiazole-containing thiosemicarbazone and tetradentate Schiff-base ligands have been prepared and studied for their magnetic properties, including spin-crossover behavior. soton.ac.ukbohrium.comrsc.org Cobalt(III) complexes with similar ligands have also been synthesized and characterized. soton.ac.ukresearchgate.net

Cu(II/I): Copper(II) and Copper(I) complexes with various this compound-derived ligands have been synthesized. researchgate.netnih.govnih.gov These complexes exhibit a range of coordination geometries and have been investigated for their potential applications in materials science and biology. researchgate.netacs.org

Ag(I): Silver(I) complexes with N-donor ligands derived from this compound have been synthesized and structurally characterized, often forming coordination polymers. researchgate.netmdpi.com

Mn(II), Zn(II), and Ni(II): Complexes of Manganese(II), Zinc(II), and Nickel(II) with ligands derived from this compound have been reported. researchgate.netnih.gov For example, mixed-ligand Mn(II), Ni(II), and Zn(II) complexes have been prepared and characterized. researchgate.net

Zr(IV): Zirconium(IV) complexes with ligands containing the thiazole moiety have been synthesized and studied. researchgate.net

The characterization of these coordination compounds relies heavily on spectroscopic and magnetic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the coordination of the ligand to the metal ion. soton.ac.uk Changes in the vibrational frequencies of key functional groups, such as the C=N (imine) and C=S (thioketone) stretches, upon complexation provide evidence of ligand binding. soton.ac.uknih.gov For instance, a shift in the C=N stretching frequency to lower wavenumbers is indicative of the imine nitrogen's involvement in coordination. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligands and their diamagnetic metal complexes, such as those of Co(III). soton.ac.uktntech.edu Changes in the chemical shifts of the ligand protons and carbons upon complexation can provide insights into the coordination mode and the structure of the complex in solution. soton.ac.uk

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to study the electronic transitions within the metal complexes. soton.ac.uk These spectra can provide information about the coordination geometry of the metal ion and the nature of the metal-ligand bonding.

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry is used to confirm the formation and determine the mass of the synthesized complexes. researchgate.net

Magnetic Susceptibility Measurements and Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Fe(III), magnetic susceptibility measurements and EPR spectroscopy are crucial for determining the spin state of the metal ion and investigating magnetic phenomena like spin-crossover. soton.ac.uk For example, variable temperature magnetic measurements on certain Fe(III) complexes have shown them to be in a low-spin state over a wide temperature range. soton.ac.uk

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these coordination compounds in the solid state. soton.ac.ukresearchgate.net This technique provides detailed information about bond lengths, bond angles, coordination geometry, and intermolecular interactions, such as hydrogen bonding and π-stacking. soton.ac.uk

For example, X-ray crystallography has been used to confirm the distorted octahedral geometry of Fe(III) and Co(III) complexes with thiazole-containing thiosemicarbazone ligands, where the ligand coordinates in a tridentate fashion. soton.ac.ukresearchgate.net It has also revealed the formation of one-dimensional coordination polymers in Ag(I) and Cu(I) complexes with Schiff base ligands derived from this compound. researchgate.net In some Fe(II) complexes with tetradentate Schiff-base ligands, X-ray diffraction has shown an octahedral Fe(II) center with the tetradentate ligand occupying the equatorial plane. rsc.org

Table 1: Selected Crystallographic Data for Metal Complexes of this compound Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| [Fe(L2thiazole)(NCS)2] | Monoclinic | P21/c | Octahedral Fe(II) center, tetradentate ligand in equatorial plane. rsc.org | rsc.org |

| [Ag2L2]2+ | Monoclinic | P21/n | Bimetallic complex with two planar moieties around the Ag(I) ions. mdpi.com | mdpi.com |

| {[CuL1]PF6}n | - | - | One-dimensional coordination polymer. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| {[AgL1]BF4}n | - | - | One-dimensional coordination polymer. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

L2thiazole = tetradentate Schiff-base from 1,3-diaminopropane (B46017) and this compound. L = N,N'-bis(thiazol-2-ylmethylene)cyclohexane-1,4-diamine. L1 = Schiff base from p-xylylenediamine and this compound.

Electrochemical Behavior of Metal Complexes

The electrochemical behavior of metal complexes derived from this compound provides insights into their redox properties and potential applications in areas such as catalysis and sensor technology. Cyclic voltammetry is a common technique used to study the redox activity of these complexes. researchgate.net

For instance, the electrochemical properties of Fe(III) and Co(III) complexes with thiazole-containing thiosemicarbazone ligands have been investigated. researchgate.net The redox potentials of these complexes are influenced by the nature of the ligand and the metal center. In some cases, the redox processes can be attributed to the metal center, while in others, the ligand itself may be redox-active. The stability of the complexes in different oxidation states can also be assessed through these studies.

Supramolecular Assembly and Self-Organization in Metal-Ligand Systems

The ability of this compound-based ligands to form well-defined supramolecular assemblies with metal ions is a key area of research. These systems can self-organize into discrete polynuclear structures or extended coordination polymers through a combination of coordination bonds and non-covalent interactions like hydrogen bonding and π-stacking. soton.ac.ukresearchgate.net

The design of the ligand plays a crucial role in directing the self-assembly process. For example, the use of bridging ligands derived from this compound can lead to the formation of one-, two-, or three-dimensional coordination polymers. researchgate.net The choice of the metal ion is also critical, as its coordination preferences will influence the final architecture of the supramolecular assembly. otago.ac.nz For instance, Cu(I) ions are known to readily form helicates and grid-like structures. acs.org

These self-assembled systems can exhibit interesting properties, such as spin-crossover behavior in Fe(II) complexes, which can be modulated by the supramolecular arrangement. bohrium.commdpi.com The study of these systems is important for the development of new functional materials with applications in areas like molecular sensing, catalysis, and magnetism.

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from this compound, particularly those involving Schiff base ligands, have garnered significant interest for their catalytic prowess in a variety of organic transformations. researchgate.netresearchgate.net The ease of synthesis and the structural versatility of these ligands, which are typically formed through the condensation of this compound with a primary amine, allow for the fine-tuning of the electronic and steric properties of the resulting metal complex. researchgate.net The thiazole ring, with its nitrogen and sulfur donor atoms, combined with the imine nitrogen of the Schiff base, provides a stable coordination environment for various transition metals, enabling their use in diverse catalytic applications. researchgate.netresearchgate.net

Research has demonstrated the efficacy of these complexes in mediating reactions such as oxidations and carbon-carbon bond-forming cross-coupling reactions. nih.govnih.govscielo.br The specific activity and selectivity of the catalyst are influenced by the choice of the metal center, the structure of the Schiff base ligand, and the reaction conditions. nih.govscielo.br

Oxidation Catalysis

Complexes of cobalt (II) and nickel (II) synthesized with a bifunctional tetrazole-carboxylate connector and a pyridine (B92270) auxiliary ligand have been investigated as catalysts for the oxidation of 2,6-di-tert-butylphenol (B90309) (DBP). scielo.br In this green catalytic process using hydrogen peroxide (H₂O₂) as the oxidant, both the Co(II) and Ni(II) complexes demonstrated high conversion rates and good selectivity for the primary product, 3,3',5,5'-tetra-tert-butyldiphenoquinone (B149682) (DPQ). scielo.br The studies found that acetonitrile (B52724) was the most suitable solvent for this transformation. scielo.br

The research highlights that these complexes are promising candidates for catalysts in oxidative coupling reactions. scielo.br Under optimized conditions, both catalysts achieved approximately 90% conversion of DBP. scielo.br

Table 1: Catalytic Oxidation of 2,6-di-tert-butylphenol (DBP)

| Catalyst | Substrate | Oxidant | Main Product | Conversion (%) | Product Yield (%) | Solvent | Source |

|---|---|---|---|---|---|---|---|

| Co(II) complex with Tppebc and pyridine | 2,6-di-tert-butylphenol (DBP) | H₂O₂ | 3,3',5,5'-tetra-tert-butyldiphenoquinone (DPQ) | ~90 | 81 | Acetonitrile | scielo.br |

| Ni(II) complex with Tppebc and pyridine | 2,6-di-tert-butylphenol (DBP) | H₂O₂ | 3,3',5,5'-tetra-tert-butyldiphenoquinone (DPQ) | ~90 | 80 | Acetonitrile | scielo.br |

Tppebc = 3-(4-(2-(1H-tetrazol-5-yl) phenyl-4-yl) phenyl)-2-ethoxy-3H-benzimidazole-4-carboxylic acid

Carbon-Carbon Bond Formation

Metal complexes of this compound derivatives have also proven to be effective catalysts for reactions that form new carbon-carbon bonds, a fundamental process in organic synthesis. nih.govnih.govwikipedia.org

Synthesis of Pyrazole-4-carbonitrile Derivatives: A study focused on the development of new thiazole complexes of copper(II), iron(III), and palladium(II) as catalysts for the synthesis of pyrazole-4-carbonitrile derivatives. nih.gov The ligand, 2-((E)-(2-(1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)hydrazono)methyl)thiazole (MATY), was synthesized from a derivative of this compound. The resulting metal complexes, [MATYCu], [MATYFe], and [MATYPd], were found to be powerful catalysts for the multi-component reaction of ethyl cyanoacetate, phenylhydrazine, and triethyl orthoformate under ultrasonic irradiation, yielding pyrazole-4-carbonitrile derivatives in high yields. nih.gov The study highlighted the high stability of the metal chelates in solution, which contributes to their catalytic efficacy. nih.gov

Table 2: Catalytic Synthesis of Pyrazole-4-carbonitrile Derivatives

| Catalyst | Reaction Type | Reactants | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|---|---|

| [MATYCu] | Multi-component reaction | Ethyl cyanoacetate, Phenylhydrazine, Triethyl orthoformate | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | 94 | Ultrasonic irradiation | nih.gov |

| [MATYFe] | Multi-component reaction | Ethyl cyanoacetate, Phenylhydrazine, Triethyl orthoformate | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | 96 | Ultrasonic irradiation | nih.gov |

| [MATYPd] | Multi-component reaction | Ethyl cyanoacetate, Phenylhydrazine, Triethyl orthoformate | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | 95 | Ultrasonic irradiation | nih.gov |

MATY = 2-((E)-(2-(1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)hydrazono)methyl)thiazole

Cross-Dehydrogenative Coupling (CDC) Reactions: Copper-catalyzed cross-dehydrogenative coupling (CDC) reactions provide a direct method for forming C-C bonds. nih.gov Research has shown that (benzo)thiazoles can undergo CDC reactions with cyclic ethers under mild conditions using a copper catalyst. nih.gov Notably, this method allows for the formation of acetals, which are considered masked versions of this compound. nih.gov This represents a significant advancement, particularly for the C-C bond formation between non-benzo-fused azoles like thiazole and ethers. nih.gov

Applications in Advanced Materials Science

Development of Organic Optoelectronic Materials

The thiazole (B1198619) ring is a crucial component in the design of organic optoelectronic materials, which are foundational to technologies like organic light-emitting diodes (OLEDs) and sensors. noctiluca.eu While direct applications of 2-Thiazolecarboxaldehyde are still emerging, its derivatives and related thiazole-containing compounds are central to creating materials with tailored photophysical properties. nih.gov

Research into imidazole-fused heterocycles, which have applications in OLEDs, has shown that thiazole aldehydes are effective reactants in their synthesis. beilstein-archives.org For instance, the use of 4-thiazolecarboxaldehyde in a [4+1] cyclization reaction yields products with promising blue luminous performance, high fluorescence quantum yields (up to 64%), and long fluorescence lifetimes (up to 7.35 ns), all of which are desirable characteristics for optoelectronic devices. beilstein-archives.org

Furthermore, the development of chemosensors from this compound demonstrates its potential in this area. A sensor developed using this compound showed high sensitivity and selectivity for certain metal ions, exhibiting a distinct "turn-on-off" fluorescence behavior. prgscience.com This ability to create molecules that respond to stimuli with a change in optical properties is fundamental to sensor technology. The broader family of thiazolo[5,4-d]thiazole (B1587360) derivatives, synthesized from various aromatic aldehydes, is also heavily investigated for its fluorescent properties and potential in molecular optoelectronics. researchgate.net

Formation of Functional Polymers and Resins with Tunable Properties

This compound is a valuable monomer in the synthesis of functional polymers and resins, enabling the creation of materials with properties that can be precisely controlled. acs.org Its ability to undergo polycondensation reactions is particularly noteworthy. researchgate.net

A key application is the acid-catalyzed sol-gel polycondensation of this compound with phenols, such as phloroglucinol (B13840) or resorcinol. beilstein-archives.orgacs.org This reaction produces highly cross-linked, thermosetting resins. beilstein-archives.orgCurrent time information in Bangalore, IN. These organic polymers are precursors to hard carbons and can be synthesized to have specific characteristics, such as improved thermal stability and mechanical strength, which are beneficial for various industrial applications. acs.orgCurrent time information in Bangalore, IN. The resulting materials are often porous organic polymers, with the morphology and texture of the final product being tunable based on the synthesis conditions. researchgate.netsigmaaldrich.com

Synthesis of Porous Organic Materials and Frameworks

The creation of porous materials is a significant area of materials science, with applications in catalysis, gas storage, and separation. This compound and its derivatives are key precursors in the synthesis of several classes of these advanced porous materials.

Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers known for their high stability, permanent porosity, and nitrogen-rich structures. prgscience.com While direct synthesis from this compound is not widely documented, CTFs derived from more complex thiazole-containing aldehydes highlight the functional advantages of incorporating the thiazole moiety.

For example, a CTF synthesized through a condensation reaction involving 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde demonstrated superior photocatalytic activity for hydrogen production compared to a similar framework lacking the thiazole heterocycle. researchgate.net The thiazolo[5,4-d]thiazole-functionalized CTF (CTF-NWU-1) exhibited a narrower energy bandgap and more efficient electron-hole separation. researchgate.net This resulted in a significantly higher hydrogen production rate of 17,600 μmol h⁻¹ g⁻¹, compared to 4,100 μmol h⁻¹ g⁻¹ for the reference polymer. researchgate.net This research underscores the potential of using thiazolecarboxaldehyde derivatives to design CTFs with enhanced photoactive properties. researchgate.net

One of the most direct and well-researched applications of this compound is in the synthesis of nitrogen and sulfur (N,S) co-doped carbon materials. acs.org These materials are highly sought after as metal-free catalysts and high-performance sorbents. beilstein-archives.orgCurrent time information in Bangalore, IN.

The process involves the acid-catalyzed sol-gel polycondensation of this compound with phloroglucinol. acs.orgCurrent time information in Bangalore, IN. This creates a porous organic polymer gel that intrinsically contains both nitrogen and sulfur from the thiazole ring. acs.orgCurrent time information in Bangalore, IN. Subsequent pyrolysis (carbonization) of this organic gel at high temperatures (e.g., 750-950 °C) converts it into a porous carbon material while retaining a significant amount of the heteroatoms. acs.orgCurrent time information in Bangalore, IN.

Detailed research findings on this process are summarized in the table below:

| Precursor Polymer | Heteroatom Content (Organic Polymer) | Carbonization Temp. | Heteroatom Content (Carbon Material) | Resulting Material Properties |

| Poly(phloroglucinol-co-2-thiazolecarboxaldehyde) | ~7.5 wt.% N, ~16.5 wt.% S | 950 °C | ~3 wt.% N, ~4 wt.% S | Ultramicroporous N,S co-doped carbons with high surface areas (up to 800 m²g⁻¹) |

Table 1: Synthesis and properties of N,S co-doped carbon materials derived from this compound. acs.orgCurrent time information in Bangalore, IN.

X-ray photoelectron spectroscopy (XPS) analysis confirms that the chemical states of nitrogen and sulfur become more complex after pyrolysis, indicating their successful incorporation into the carbon matrix in various bonding environments. acs.org

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of thiazole moieties, using this compound as a starting material, allows for the design of MOFs with specific functional properties.

A direct method involves the synthesis of Schiff base ligands. For example, this compound can be condensed with amines like p-xylylenediamine to form a thiazole-containing ligand. nih.gov This ligand can then be reacted with metal ions to construct a metal-organic framework. nih.gov The thiazole unit within the MOF structure can introduce specific binding sites or electronic properties. Coordination polymers, which are closely related to MOFs, have also been synthesized using ligands derived from this compound.

Computational and Advanced Analytical Chemistry in 2 Thiazolecarboxaldehyde Research

Theoretical Prediction of Reactivity and Electronic Properties

Theoretical chemistry offers powerful tools to predict and understand the chemical behavior of 2-Thiazolecarboxaldehyde at the electronic level.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Electrophilicity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is widely used to calculate molecular properties, reaction mechanisms, and spectroscopic data. mdpi.com For this compound, DFT calculations are crucial for understanding its reactivity. The aldehyde group, being electron-withdrawing, enhances the electrophilicity of the molecule, a key factor in its chemical reactions.

DFT studies can predict various electronic parameters that correlate with reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important indicators. The LUMO's energy, in particular, reflects the molecule's ability to accept electrons, thus indicating its electrophilicity. The presence of substituents on the thiazole (B1198619) ring can further modulate this reactivity.

| Parameter | Theoretical Value (Estimated) | Method |

|---|---|---|

| HOMO Energy | -8.0 to -9.0 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.0 to -2.0 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 6.0–7.0 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | ~3.0–4.0 Debye | Mulliken Charge Analysis |

Note: The data presented is for a related dichloro-thiazole derivative, providing insight into the types of parameters calculated for thiazole systems.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. frontiersin.org For this compound, MD simulations can provide a detailed understanding of its conformational landscape. These simulations can reveal the preferred orientations of the aldehyde group relative to the thiazole ring and how these conformations might influence its interaction with other molecules or its reactivity. mdpi.commdpi.com By simulating the molecule's behavior over time, researchers can identify stable conformations and the energy barriers between them, which is crucial for understanding its dynamic behavior in various environments. mdpi.com

In Silico Screening and Drug Design

The structural features of this compound make it an attractive scaffold for the design of new drugs. Computational techniques play a pivotal role in this process.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug design, this involves docking a ligand, such as a derivative of this compound, into the active site of a target protein. nih.govmdpi.com This process helps to predict the binding affinity and mode of interaction, providing insights into the potential biological activity of the compound. nih.gov For example, derivatives of this compound have been investigated as potential inhibitors of various enzymes, and molecular docking studies can elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. nih.govresearchgate.net

| Interaction Type | Interacting Residue (Example Target) | Bond Length (Å) |

|---|---|---|

| Hydrogen Bond | Asp1046 | 3.01 |

| Carbon-Hydrogen Bond | Asp814 | 2.63 |

| Carbon-Hydrogen Bond | His1026 | 2.75 |

Note: The data is from a study on thiazolidine (B150603) derivatives targeting VEGFR-2 and serves as an example of the types of interactions analyzed.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a method used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. nih.govmdpi.com A pharmacophore model can be generated based on the structure of a known active ligand or the active site of a target protein. nih.govnih.gov This model can then be used as a 3D query to search large chemical databases in a process called virtual screening. nih.govresearchgate.net This approach allows for the rapid identification of new molecules, potentially with different chemical scaffolds, that are likely to be active against the target of interest. mdpi.comnih.gov For this compound, pharmacophore models can be developed from its known bioactive derivatives to discover novel compounds with similar or improved therapeutic potential. nih.govresearchgate.net

Advanced Spectroscopic Characterization Techniques

While standard techniques like NMR and IR are fundamental, advanced spectroscopic methods provide deeper structural and mechanistic insights. Electrospray Ionization Mass Spectrometry (ESI-MS) has been employed to study the mechanism of reactions involving this compound, such as the Baylis-Hillman reaction. sigmaaldrich.combohrium.com This technique allows for the detection and characterization of transient intermediates and supramolecular species in the reaction mixture, providing direct evidence for the proposed reaction pathways. bohrium.com For instance, ESI-MS has been used to intercept zwitterionic intermediates and complexes formed with catalysts and ionic liquids, offering a detailed view of the reaction dynamics at the molecular level. bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of this compound and its reaction products. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of this compound, the aldehydic proton typically appears as a singlet in the downfield region, between 9.5 and 10.0 ppm. The protons on the thiazole ring also produce characteristic signals. For instance, in a derivative of this compound, the thiazole ring protons (H1 and H2) show slight downfield shifts upon complexation. mdpi.comsemanticscholar.org

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for all carbon atoms. The aldehydic carbon is particularly distinct, appearing in the range of 190–200 ppm. Research on thiosemicarbazone derivatives of this compound utilizes ¹H NMR, ¹³C NMR, and advanced techniques like HSQC (Heteronuclear Single Quantum Coherence) to confirm the predicted structures. tntech.edu

| Nucleus | Signal Region (ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H | 9.5–10.0 | Aldehyde Proton (-CHO) | |

| ¹H | 7.0–7.5 | Thiazole Ring Proton | |

| ¹H | 8.51 | Imine Proton (in a Schiff base derivative) | mdpi.com |

| ¹³C | 190–200 | Aldehyde Carbon (C=O) | |

| ¹³C | 166.78 | Imine Carbon (in a Schiff base derivative) | mdpi.com |

| ¹³C | 122.64, 144.04 | Thiazole Ring Carbons | mdpi.com |

Mass Spectrometry (MS) Techniques (ESI-MS, HPLC-MS)

Mass spectrometry is indispensable for determining the molecular weight of this compound and its derivatives, as well as for studying reaction mechanisms. Electrospray Ionization Mass Spectrometry (ESI-MS) is frequently employed due to its soft ionization nature, which typically keeps the molecule intact. sigmaaldrich.comsigmaaldrich.com It has been used to study the mechanism of the Baylis–Hillman reaction involving this compound. sigmaaldrich.comsigmaaldrich.com

The coupling of High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) provides a powerful tool for separating complex mixtures and identifying individual components. For example, in the analysis of 4,5-dichloro-2-Thiazolecarboxaldehyde (B2484744), reverse-phase HPLC coupled with ESI-MS is used to detect the protonated molecular ion ([M+H]⁺). This hyphenated technique is also crucial for pharmacokinetic screening and drug metabolism studies involving derivatives of the compound. longdom.org Online monitoring of reactions by ESI-MS allows for the interception and characterization of transient species in solution, providing valuable mechanistic insights. researchgate.netresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) and Raman Spectroscopy for Material Characterization

When this compound is used as a precursor for materials synthesis, such as in the creation of doped carbons or polymers, XPS and Raman spectroscopy are vital for characterization. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the elements within a material. rsc.org In research involving carbon composites derived from heterocyclic aldehydes like this compound, XPS is used to analyze the nature and concentration of chemical species. researchgate.net For example, high-resolution XPS spectra of the C1s, O1s, S2p, and N1s regions can identify different bonding environments, such as pyridinic, pyrrolic, and quaternary nitrogen, which are incorporated into the carbon structure. researchgate.net

Raman Spectroscopy provides information about vibrational modes in a molecule and is used to characterize the structural properties of materials. For carbon-based materials derived from this compound precursors, Raman analysis can reveal the degree of ordering and aromatization of the carbonized polymer, including the ratio of sp² to sp³ hybridized carbon. researchgate.net It is also used alongside Fourier-Transform Infrared (FTIR) spectroscopy to identify various functional groups present in synthesized derivatives. researchgate.net

Fourier-Transform Infrared (FTIR) and UV-Visible Spectrophotometry

FTIR and UV-Visible spectroscopy are routinely used to confirm the functional groups and electronic properties of this compound and its derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For aldehydes, a key feature is the C=O stretching band. The spectra of thiazole derivatives show characteristic bands for the C=N and C-S ring stretching, as well as the aldehydic C-H stretch. ulpgc.es In a Schiff base complex derived from this compound, the C=N imine stretch is observed, and the appearance of new bands, such as an Ag-N bond vibration, can confirm coordination to a metal center. mdpi.com

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 2800–2700 | Aldehyde C-H Stretch | |

| 1720–1680 | Aldehyde C=O Stretch | |

| 1629-1641 | Imine C=N Stretch (in Schiff base derivatives) | mdpi.com |

| 1580–1450 | C=N/C-S Ring Stretching |

UV-Visible Spectrophotometry is used to study the electronic transitions within a molecule, particularly those involving π-conjugated systems. For this compound derivatives, absorption maxima (λ_max) are observed for π→π* and n→π* transitions. This technique is also widely used in binding studies, for instance, to determine the interaction of a this compound-derived Schiff base with DNA by observing changes in the absorption spectra upon titration with DNA. mdpi.comsemanticscholar.org

| Transition | λ_max (nm) | Reference |

|---|---|---|

| π→π | 250–270 | |

| n→π (C=O) | 280–300 |

Chromatographic Separation and Analysis

Chromatographic techniques are fundamental for the purification and analytical assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound and its derivatives. openaccessjournals.com Commercial suppliers often specify a purity of 97% or greater, which is verified by HPLC analysis. sigmaaldrich.comcapotchem.cncapotchem.com The technique is essential for quality control in both laboratory synthesis and industrial production, ensuring the compound meets required specifications before being used in further reactions or studies. google.com HPLC can effectively separate the target compound from starting materials, by-products, and other impurities, providing accurate quantitative analysis. openaccessjournals.com Reversed-phase HPLC, often using a C18 column with an acetonitrile (B52724)/water gradient, is a common setup for analyzing thiazole derivatives.

Hyphenated Techniques (e.g., On-line HPLC-Biochemical Detection)

The power of HPLC is significantly enhanced when it is "hyphenated" with other analytical techniques. longdom.org Coupling HPLC with mass spectrometry (HPLC-MS) is a widely used hyphenated method that combines the separation capabilities of HPLC with the identification power of MS. longdom.org This is particularly useful for analyzing complex mixtures and reaction products in this compound research. googleapis.comresearchgate.net

Another advanced application is the use of on-line HPLC with biochemical detection methods. longdom.org These systems integrate a biochemical assay directly into the HPLC workflow. After compounds are separated on the HPLC column, they are mixed with reagents for a specific biochemical test (e.g., an enzyme inhibition assay). A detector then measures the bioactivity. This approach is a powerful tool for identifying bioactive compounds within a complex mixture, such as screening derivatives of this compound for potential therapeutic activity. longdom.org

Strategies for Data Reconciliation and Validation in Research

In the scientific investigation of this compound, the integration of computational modeling and advanced analytical chemistry provides a comprehensive understanding of its properties and reactivity. However, the convergence of data from these distinct domains necessitates robust strategies for reconciliation and validation. This ensures the reliability and accuracy of research findings. The primary strategies involve a synergistic interplay between theoretical predictions and empirical measurements, cross-validation using orthogonal methods, and iterative refinement of models based on experimental feedback.

A cornerstone of data validation is the direct comparison of computationally predicted properties with those determined through analytical experiments. In the context of this compound and its derivatives, this frequently involves juxtaposing predicted spectroscopic data with experimental spectra. For instance, Density Functional Theory (DFT) calculations are employed to predict vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). tandfonline.com These theoretical spectra are then compared against data obtained from Fourier-transform infrared (FT-IR) spectroscopy, NMR spectroscopy, and UV-Vis spectroscopy, respectively. tandfonline.combohrium.com A high degree of correlation between the predicted and experimental spectra serves as a primary validation of the computational model's ability to accurately represent the molecule's electronic and structural properties.